9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene
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Overview
Description
9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene is an organic compound with the molecular formula C31H22O2. It is characterized by the presence of a fluorene core substituted with two propargyloxyphenyl groups. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene typically involves the condensation reaction of 9-fluorenone with 4-(prop-2-yn-1-yloxy)phenol. This reaction is often catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate high conversion rates and selectivity . The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Chemical Reactions Analysis
9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Scientific Research Applications
9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential use in biological imaging and as probes for studying cellular processes.
Medicine: Research is ongoing to investigate its potential as a building block for drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene involves its interaction with molecular targets through its propargyloxy groups. These groups can undergo covalent modification of biological targets under UV light, leading to the formation of stable adducts. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar compounds to 9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene include:
9,9-Bis(4-hydroxyphenyl)fluorene: This compound lacks the propargyloxy groups and is used in the synthesis of polyethers and polyesters.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound contains a benzoyl group instead of the fluorene core and is used as a building block for UV light-induced covalent modification of biological targets.
1,4-Benzenedicarboxaldehyde, 2,5-bis[3-(4-methylphenyl)-2-propyn-1-yloxy]: This compound has a benzenedicarboxaldehyde core and is used in the synthesis of advanced materials.
The uniqueness of this compound lies in its fluorene core and propargyloxy groups, which confer distinct electronic and photoelectric properties, making it highly valuable in optoelectronic applications.
Properties
CAS No. |
531492-75-8 |
---|---|
Molecular Formula |
C31H22O2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
9,9-bis(4-prop-2-ynoxyphenyl)fluorene |
InChI |
InChI=1S/C31H22O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h1-2,5-20H,21-22H2 |
InChI Key |
IWHVKEDLURQIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC#C |
Origin of Product |
United States |
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